molecular formula C14H20O3 B8715960 Ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate

Ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate

Cat. No. B8715960
M. Wt: 236.31 g/mol
InChI Key: DVUSYDXPVQIDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C14H20O3/c1-5-17-13(15)14(2,3)10-11-6-8-12(16-4)9-7-11/h6-9H,5,10H2,1-4H3

InChI Key

DVUSYDXPVQIDGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl iso-butyrate (35.0 g, 0.30 mol) was added to a solution of lithium N,N-diisopropyl amide (prepared from N,N-diisopropylamine (38.1 g, 0.38 mol) and n-BuLi (207 mL, 0.33 mol, 1.6 M solution in hexanes)) in dry tetrahydrofuran (1 L) at −78° C. over a 30 min period under N2 atmosphere. After the addition was complete, the reaction was stirred for 1 h after which HMPA (100 mL), NaI (67.0 g, 0.44 mol) and 4-methoxybenzyl chloride (39.3 g, 0.25 mol) were added sequentially. The reaction was then warmed to room temperature and stirred for additional 16 h before quenching at 0° C. with saturated NH4Cl solution (250 mL) and the mixture was extracted with EtOAc (2×1 L). The combined organic layers were washed successively with 2 N HCl (2×300 mL), saturated sodium bicarbonate solution (2×300 mL), and brine (400 mL), dried over Na2SO4 and filtered. Concentration of the filterate and purification of the resulting residue by flash column chromatography (silica gel, 100:0 to 96:4 hexane/EtOAc) afforded 54.0 g (90%) of ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate as a light yellow oil; 1H NMR (200 MHz, CDCl3) δ 7.03 (d, J=8.7 Hz, 2H), 6.79 (d, J=8.7 Hz, 2H), 4.10 (q, J=7.3 Hz, 2H), 3.78 (s, 3H), 2.78 (s, 2H), 1.23 (t, J=7.3 Hz, 3H), 1.15 (s, 6H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
207 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
39.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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